molecular formula C54H45ClP3Rh- B133847 Chlorotris(triphenylphosphine)rhodium(I) CAS No. 14694-95-2

Chlorotris(triphenylphosphine)rhodium(I)

Cat. No. B133847
CAS RN: 14694-95-2
M. Wt: 925.2 g/mol
InChI Key: QBERHIJABFXGRZ-UHFFFAOYSA-M
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Description

Chlorotris(triphenylphosphine)rhodium(I), often abbreviated as RhCl(PPh3)3, is a complex that has been extensively studied due to its role as a homogeneous catalyst in various chemical reactions. It is known to exist in different forms in solution, such as a dimeric species and as a reaction intermediate, which are crucial for its catalytic activity .

Synthesis Analysis

The synthesis of RhCl(PPh3)3 can be achieved through the treatment of trans-chlorocarbonylbis(triphenylphosphine)rhodium(I) with α-chlorotoluene followed by the addition of triphenylphosphine in refluxing ethanol, resulting in a 73.4% yield . This method provides a straightforward approach to obtaining the complex for further study and application.

Molecular Structure Analysis

The molecular structure of RhCl(PPh3)3 has been probed using NMR studies on single crystals. The 31P chemical shielding tensors for the three chemically distinct phosphorus nuclei in the complex were determined, revealing that the tensors are not axially symmetric and that the most shielded principal values are almost parallel to the P-Rh bonds . This information is vital for understanding the electronic environment of the phosphorus atoms and their influence on the complex's reactivity.

Chemical Reactions Analysis

RhCl(PPh3)3 is involved in various chemical reactions, including oxidative addition and ligand substitution reactions. The reactivity of the complex's different forms was examined, with the reaction intermediate RhCl(PPh3)2 showing the highest reactivity, particularly in the presence of reactants such as H2, O2, and olefins . Additionally, RhCl(PPh3)3 acts as an effective and selective catalyst for the alcoholysis of diarylsilanes, with a proposed mechanism that accounts for the retention of configuration at the silicon atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of RhCl(PPh3)3 have been studied in various solvents. For instance, the hydrogenation and dehydrogenation behavior of the complex in benzene, methylene chloride, and mixed solvent systems have been compared, revealing discrepancies in the amount of hydrogen absorbed and recoverable . These findings are significant for understanding the complex's behavior in different environments and for optimizing its use in catalytic processes.

Scientific Research Applications

Catalysis in Organosilane Alcoholysis

  • Chlorotris(triphenylphosphine)rhodium is highly effective in catalyzing the alcoholysis of diarylsilanes, leading to the formation of 1-oxa-2-silacycloalcane and retaining configuration at the silicon atom in asymmetric organosilicon compounds (Corriu & Moreau, 1976).

Decarbonylation of Organic Carbonyls

  • This compound is a potential reagent for decarbonylation reactions involving organic carbonyls like aldehydes, acyl halides, and others, but its applications are limited due to the high cost and stoichiometric nature of rhodium transformations (O'connor & Ma, 1993).

Synthesis from Chlorocarbonylbis Compounds

  • Chlorotris(triphenylphosphine)rhodium(I) can be synthesized from trans-chlorocarbonylbis compounds with a decent yield, suggesting its potential for large-scale production (Fries & Stille, 1971).

Homogeneous Catalytic Hydrogenation

  • Notably used in the catalytic homogeneous hydrogenation of various unsaturated substrates, this catalyst is widely recognized and extensively reviewed for its effectiveness in this domain (Takaya & Noyori, 1991).

Oxidative Addition and Replacement Reactions

  • In benzene, chlorotris(triphenylphosphine)rhodium demonstrates varying reactivity in oxidative addition and replacement reactions, indicating its versatility and potential application in diverse chemical transformations (Ohtani, Fujimoto & Yamagishi, 1977).

Thermal Decomposition to Diaryls

  • This compound undergoes thermal decomposition to form biphenyl and substituted biphenyls, providing insight into its stability and potential applications in organic synthesis (Lewin, Ainzenshtat & Blum, 1980).

Catalysis in Bifunctional Silane Synthesis

  • Efficiently catalyzes the alcoholysis of diarylsilanes and hydrosilylation of carbonyl compounds, presenting a selective route to diarylalkoxysilanes (Corriu & Moreau, 1973).

Future Directions

Chlorotris(triphenylphosphine)rhodium(I) continues to be a subject of research, particularly in the field of homogeneous hydrogenation and carbon–carbon bond forming reactions . Its use as a catalyst in various chemical reactions makes it a valuable tool in organic synthesis .

properties

IUPAC Name

rhodium;triphenylphosphane;chloride
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InChI

InChI=1S/3C18H15P.ClH.Rh/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBERHIJABFXGRZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H45ClP3Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30893902
Record name Tris(triphenylphosphine)rhodium (I) chloride
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Molecular Weight

925.2 g/mol
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Physical Description

Dark burgundy-red or orange solid; [Merck Index] Dark red odorless crystals; Insoluble in water; [Alfa Aesar MSDS]
Record name Chlorotris(triphenylphosphine)rhodium(I)
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Product Name

Chlorotris(triphenylphosphine)rhodium(I)

CAS RN

14694-95-2
Record name Chlorotris(triphenylphosphine)rhodium
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Record name Rhodium, chlorotris(triphenylphosphine)-, (SP-4-2)-
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Record name Tris(triphenylphosphine)rhodium (I) chloride
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Record name Tris(triphenylphosphine)rhodium (I) chloride
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Record name CHLOROTRIS(TRIPHENYLPHOSPHINE)RHODIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
669
Citations
FH Jardine - Progress in Inorganic Chemistry, 1981 - Wiley Online Library
The discovery of chlorotris (triphenylphosphine) rhodium (I) can be likened to the discovery of the New World. Just as Columbus was looking for the Indies on his westbound voyage of …
Number of citations: 18 onlinelibrary.wiley.com
KSY Lau, Y Becker, F Huang… - Journal of the …, 1977 - ACS Publications
The stoichiometric decarbonylation of S-(+)-a-deuteriophenylacetyl chloride with chlorotris (triphenylphosphine) rhodium (l) resulted in the formation of írans-carbonylchlorobis (…
Number of citations: 61 pubs.acs.org
MJ Bennett, PB Donaldson - Inorganic Chemistry, 1977 - ACS Publications
The important catalytic compound chlorotris (triphenylphosphine) rhodium (I)[RhCl (P (C6H5) 3) 3] crystallizes in orange and red forms. The crystal structures of both allotropes have …
Number of citations: 112 pubs.acs.org
GG Strathdee, RM Given - Journal of Catalysis, 1973 - Elsevier
A comparison has been made between the amount of hydrogen absorbed per mole of chlorotris(triphenylphosphine)rhodium(I) and the amount of hydrogen quantitatively recoverable …
Number of citations: 7 www.sciencedirect.com
A Dedieu - Inorganic Chemistry, 1980 - ACS Publications
The homogeneous hydrogenation of olefins catalyzed by the chlorotris (triphenylphosphine) rhodium (I) complex (the so-called Wilkinson catalyst RhCl (PPh3) 3) has been the subject …
Number of citations: 67 pubs.acs.org
JK Stille, RW Fries - Journal of the American Chemical Society, 1974 - ACS Publications
When (S)-(—)-a-trifluoromethylphenylacetyl chloride (3) was decarbonylated with stoichiometric amounts of chlorotris (triphenylphosphine) rhodium (I)(1), the-trifluoromethylbenzyl …
Number of citations: 45 pubs.acs.org
JK Stille, F Huang, MT Regan - Journal of the American Chemical …, 1974 - ACS Publications
The decarbonylation of erythro-and threo-2, 3-diphenylbutanoyl chloride with chlorotris (triphenylphosphine) rhodium (I) gave exclusively trans-and m-methylstilbene, respectively. …
Number of citations: 37 pubs.acs.org
A Dedieu, A Strich - Inorganic Chemistry, 1979 - ACS Publications
1, 187 (1955).(13) BJ Aylett and MJ Hakim, J. Chem. Soc. A, 1788 (1969).(14) An interesting process that does occur in this solvent is the disproportionation of chlorosilane to silane and …
Number of citations: 81 pubs.acs.org
T Nishiguchi, K Tachi, K Fukuzumi - Journal of the American …, 1972 - ACS Publications
In transfer-hydrogenation1 the donation of hydro-gen toolefins by alcohols, 2 cyclohexene, 3 and partially hydrogenated aromatic compounds containing nitrogen atoms4 has been …
Number of citations: 42 pubs.acs.org
RH Fish, JL Tan, AD Thormodsen - The Journal of Organic …, 1984 - ACS Publications
The selective reduction of polynuclear heteroaromatic nitrogen compounds such as quinoline, 1, 5, 6-benzo-quinoline, 2, 7, 8-benzoquinoline, 3, acridine, 4, phenanthridine, and, and in …
Number of citations: 106 pubs.acs.org

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